![molecular formula C18H23N3O2 B4578189 1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine](/img/structure/B4578189.png)
1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine
Overview
Description
1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine, also known as IPP, is a compound that has gained attention in scientific research due to its potential therapeutic applications. IPP is a piperazine derivative that belongs to the class of compounds known as isoxazoles. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Mechanism of Action
The exact mechanism of action of 1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine is not fully understood, but it is thought to involve modulation of the GABAergic system. 1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine has been shown to increase GABA levels in the brain, which may contribute to its anticonvulsant effects. 1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as GABA and serotonin in the brain. 1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine has also been shown to inhibit the activity of COX-2, which may contribute to its anti-inflammatory effects. In addition, 1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine has been shown to have antioxidant effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine in lab experiments is its wide range of biological activities. 1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects, which make it a useful compound for studying these biological processes. One limitation of using 1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine in lab experiments is its limited solubility in water, which may make it difficult to administer in some experiments.
Future Directions
There are a number of future directions for research on 1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine. One area of research could focus on the development of new synthetic routes for 1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine that increase the yield and purity of the compound. Another area of research could focus on the development of new analogs of 1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine with improved pharmacological properties. Finally, future research could focus on the potential therapeutic applications of 1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion
1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine is a compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis of 1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine involves a multi-step process that yields the compound with a moderate yield. 1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. The exact mechanism of action of 1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine is not fully understood, but it is thought to involve modulation of the GABAergic system. 1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine has a number of biochemical and physiological effects, including increased levels of neurotransmitters such as GABA and serotonin in the brain. 1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine has advantages and limitations for lab experiments, and future directions for research could focus on the development of new synthetic routes, new analogs, and potential therapeutic applications in the treatment of neurodegenerative diseases.
Scientific Research Applications
1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema and cotton pellet granuloma. 1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine has also been shown to have analgesic effects in animal models of pain, such as the hot plate and writhing tests. In addition, 1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine has been shown to have anticonvulsant effects in animal models of epilepsy, such as the maximal electroshock seizure test and the pentylenetetrazole-induced seizure test.
properties
IUPAC Name |
[5-(2-methylpropyl)-1,2-oxazol-3-yl]-(4-phenylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-14(2)12-16-13-17(19-23-16)18(22)21-10-8-20(9-11-21)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDAMLUGQAFLKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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